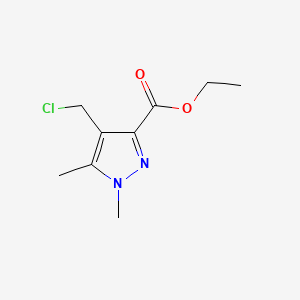

ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC18213765

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN2O2 |

|---|---|

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H13ClN2O2/c1-4-14-9(13)8-7(5-10)6(2)12(3)11-8/h4-5H2,1-3H3 |

| Standard InChI Key | UXXNAUPLQWXOTJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1CCl)C)C |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate, reflects its substitution pattern. Key structural features include:

-

A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

-

A chloromethyl (-CH₂Cl) group at the 4-position, enabling nucleophilic substitution reactions.

-

Methyl (-CH₃) groups at the 1- and 5-positions, contributing to steric and electronic effects.

-

An ethyl carboxylate (-COOEt) group at the 3-position, which can undergo hydrolysis or transesterification.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | Ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1CCl)C)C |

| InChI Key | UXXNAUPLQWXOTJ-UHFFFAOYSA-N |

The chloromethyl group’s electrophilicity facilitates reactions with nucleophiles, while the ester group provides a handle for further functionalization.

Synthesis and Chemical Modifications

Synthetic Routes

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and β-diketones or α,β-unsaturated carbonyl compounds. For ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate, a plausible route involves:

-

Cyclocondensation: Reacting a hydrazine derivative (e.g., methylhydrazine) with a β-keto ester to form the pyrazole core.

-

Chloromethylation: Introducing the chloromethyl group via electrophilic substitution or nucleophilic displacement. Chloromethylating agents like chloromethyl methyl ether (MOMCl) or formaldehyde/HCl mixtures may be employed under basic conditions.

Example Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Temperature: 0–25°C to control exothermic reactions.

-

Base: Triethylamine or potassium carbonate to scavenge HCl.

Industrial-scale production may utilize continuous flow reactors to optimize yield and purity.

Chemical Reactivity

The compound’s reactivity centers on two functional groups:

Chloromethyl Group (-CH₂Cl)

-

Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides to form secondary derivatives.

-

Example: Reaction with sodium azide (NaN₃) yields 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate, a precursor for click chemistry.

-

-

Elimination: Under strong bases, may form a vinyl chloride derivative.

Ethyl Carboxylate (-COOEt)

-

Hydrolysis: Acidic or basic conditions yield the corresponding carboxylic acid.

-

Example: NaOH in ethanol/water produces 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

-

-

Transesterification: Alcohols like methanol can replace the ethyl group under catalytic acid conditions.

Table 2: Representative Chemical Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | NaN₃, DMF, 60°C | 4-(Azidomethyl) derivative |

| Hydrolysis | 1M NaOH, EtOH/H₂O, reflux | Carboxylic acid |

| Reduction | LiAlH₄, THF, 0°C | 3-(Hydroxymethyl) pyrazole |

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

-

Prodrug Design: The ethyl ester enhances membrane permeability, with hydrolysis releasing active carboxylic acids in vivo.

-

Scaffold for Hybrid Molecules: Coupling with pharmacophores (e.g., sulfonamides) via the chloromethyl group.

Agrochemical Development

-

Herbicides: Pyrazole derivatives disrupt plant auxin signaling.

-

Fungicides: Chloromethyl group enhances bioavailability and soil persistence.

Comparison with Structural Analogs

Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate (lacking the methylene bridge) exhibits reduced electrophilicity, limiting substitution reactions. Conversely, the chloromethyl variant’s enhanced reactivity makes it preferable for derivatization.

Future Directions and Challenges

-

Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.

-

Structure-Activity Relationships (SAR): Systematic modifications to optimize potency and selectivity.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume